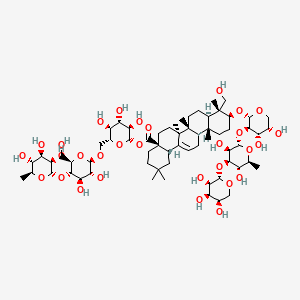

Huzhangoside D

Übersicht

Beschreibung

Huzhangoside D is a saponin compound isolated from plants of the genus Clematis, such as Clematis stans, Anemone rivularis, and Clematis tibetana . It belongs to the class of triterpene glycosides and is known for its various pharmacological properties, including anti-inflammatory and apoptotic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Huzhangoside D typically involves the extraction from natural sources rather than synthetic routes. The extraction process includes the use of solvents like methanol and ethanol to isolate the compound from plant materials .

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Clematis species. The process involves harvesting the plant material, drying, and then using solvent extraction methods to isolate the saponin compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Huzhangoside D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Huzhangoside D has a wide range of scientific research applications:

Wirkmechanismus

Huzhangoside D exerts its effects through multiple molecular targets and pathways. It has been shown to downregulate proinflammatory cytokines like tumor necrosis factor alpha, interleukin-6, and interleukin-1β, while upregulating anti-inflammatory cytokines like interleukin-10 . This modulation of cytokine levels contributes to its anti-inflammatory and apoptotic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Huzhangoside A: Another triterpene glycoside isolated from plants of the Anemone genus.

Hederagenin Glycosides: These compounds share a similar aglycone structure with Huzhangoside D and exhibit various pharmacological properties.

Uniqueness

This compound is unique due to its specific combination of anti-inflammatory, apoptotic, and autophagy-regulating effects. Its ability to modulate multiple cytokines and pathways makes it a promising candidate for therapeutic applications in inflammatory and degenerative diseases .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)54(86-25)91-49-31(20-65)88-52(47(80)43(49)76)85-23-32-40(73)42(75)46(79)55(89-32)94-58(82)64-17-15-59(3,4)19-28(64)27-9-10-34-60(5)13-12-35(61(6,24-66)33(60)11-14-63(34,8)62(27,7)16-18-64)90-57-51(39(72)30(68)22-84-57)93-56-48(81)50(37(70)26(2)87-56)92-53-44(77)38(71)29(67)21-83-53/h9,25-26,28-57,65-81H,10-24H2,1-8H3/t25-,26-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,60-,61-,62+,63+,64-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQZZVHULIUSEV-FXDKWXKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019960 | |

| Record name | Huzhangoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-53-6 | |

| Record name | Hushangoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096315536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Huzhangoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the potential therapeutic effect of Huzhangoside D on Knee Osteoarthritis (KOA), and what mechanisms are involved?

A1: Research suggests that this compound may hold promise as a therapeutic agent for KOA. [] In a rat model of KOA, administration of this compound demonstrated several beneficial effects, including:

- Improved joint function: this compound treatment enhanced weight-bearing capacity, indicating improved joint function recovery. []

- Reduced structural damage: Histological analysis revealed that this compound ameliorated structural damage in the knee joint, evidenced by decreased Mankin scores and increased cartilage thickness. []

- Anti-inflammatory effects: this compound downregulated pro-inflammatory cytokine levels (Tumor Necrosis Factor alpha, Interleukin-6, Interleukin-1β) while upregulating the anti-inflammatory cytokine Interleukin-10 in rat serum. []

- Anti-apoptotic effects: this compound treatment downregulated the apoptosis ratio of cartilage cells, suggesting a protective effect against cell death. []

- Autophagy modulation: this compound upregulated autophagy-related proteins (Beclin-1, ATG5, ATG7, and Light chain 3) and downregulated p62 levels, indicating enhanced autophagy activity. Additionally, it downregulated the AKT and mTOR signaling pathway activities, further supporting its role in autophagy modulation. []

Q2: this compound is often mentioned in the context of the Clematis genus. What is the significance of this association?

A2: this compound is a triterpenoid saponin found in various species of the Clematis genus. [, , , ] This compound has been identified as a significant constituent in these plants and is often used as a chemical marker for identification and classification within the Clematis genus. [, , ] The abundance of this compound varies across different Clematis species and even within the same species depending on factors like harvest time and location. [] This variation emphasizes the importance of sourcing Clematis-derived traditional Chinese medicines from specific, well-defined origins to ensure consistent chemical profiles and therapeutic efficacy. [, ]

Q3: Besides its potential in KOA treatment, does this compound exhibit other biological activities?

A3: Yes, this compound has shown promising insecticidal activities. [] In laboratory studies, this compound displayed toxicity against aphids (Aphis craccivora) and termites (Coptotermis homii), highlighting its potential for developing natural insecticide alternatives. []

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is widely employed for the identification and quantification of this compound, particularly in complex mixtures like plant extracts. [, ] This method provides high sensitivity, precision, and accuracy, making it suitable for analyzing this compound in various matrices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)

![N-benzyl-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)

![5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2666429.png)

![1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B2666438.png)

![N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2666440.png)

![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)